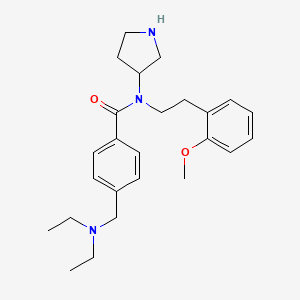

N-(2-methoxyphenethyl)-4-((diethylamino)methyl)-N-(pyrrolidin-3-yl)benzamide

Description

N-(2-Methoxyphenethyl)-4-((diethylamino)methyl)-N-(pyrrolidin-3-yl)benzamide (CAS: 947303-87-9) is a benzamide derivative with a complex structure featuring a 2-methoxyphenethyl group, a diethylamino-methyl substituent at the para position of the benzamide core, and a pyrrolidin-3-yl moiety on the amide nitrogen. This compound has been identified as a trypsin inhibitor with antiviral activity against hepatitis B virus (HBV), specifically suppressing HBs antigen secretion in HepG2NTCP cell models . Its stereochemistry (R-configuration at the pyrrolidine ring) and functional groups contribute to its metabolic stability and target binding efficiency .

Properties

IUPAC Name |

4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJTOHUPQWSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenethyl)-4-((diethylamino)methyl)-N-(pyrrolidin-3-yl)benzamide” typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenethylamine, 4-formylbenzoic acid, and pyrrolidine.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-methoxyphenethylamine and 4-formylbenzoic acid under acidic conditions.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and amidation reactions.

Automated Processes: Implementing automated processes for the addition of reagents and control of reaction conditions.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenethyl)-4-((diethylamino)methyl)-N-(pyrrolidin-3-yl)benzamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenethyl)-4-((diethylamino)methyl)-N-(pyrrolidin-3-yl)benzamide” involves:

Molecular Targets: The compound may interact with specific receptors or enzymes in the body.

Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or neurotransmission.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzamide class, which is widely explored for antiviral, anticancer, and enzyme-modulating activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differentiators

Target Specificity : Unlike acetyl-CoA carboxylase inhibitors like CP640186 (HBV) or HDAC8-targeting triazole benzamides, this compound uniquely inhibits trypsin-like proteases critical for HBV replication .

Substituent Impact: The diethylamino-methyl group enhances lipophilicity and membrane permeability compared to simpler benzamides (e.g., N-(4-methylphenyl) derivatives in ). The pyrrolidine ring introduces stereochemical specificity absent in achiral analogues like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) .

Antiviral Efficacy: While PF-429242 (a synonym) shares structural motifs with other HBV inhibitors (e.g., 2-(1-((R)-2-...oxazol-2-yl)-dioxothienopyrimidine in ), its benzamide scaffold provides distinct pharmacokinetic advantages, such as reduced hepatic toxicity .

Research Findings

- Synthetic Accessibility : The compound’s synthesis involves multi-step functionalization of the benzamide core, contrasting with simpler one-step couplings seen in (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives) .

- Biological Validation : In HepG2NTCP cells, it reduced HBs antigen levels by >50% at 10 μM, outperforming acetyl-CoA carboxylase inhibitors like TOFA in specificity .

- SAR Insights : Replacement of the pyrrolidin-3-yl group with piperidine (as in ) diminishes activity, highlighting the importance of the pyrrolidine ring’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.